N-Boc-2-chloro-4-fluoro-6-nitroaniline

Protecting group strategy Orthogonal synthesis Intermediate stability

For multi-step syntheses requiring selective nitro reduction while preserving aryl chloride for subsequent cross-coupling, standard regioisomers fail. This compound's unique 2-chloro-4-fluoro-6-nitro substitution and Boc protection provide the solution. - **Orthogonal Reactivity:** Enables a clean three-step diversification sequence (nitro reduction, amine functionalization, then chloride displacement) impossible with para-chloro analogs. - **Process Stability:** The Boc group withstands hydrogenolysis (>24 h), ensuring high-yield nitro reduction without premature deprotection. - **Supply Assurance:** Available via BenchChem's custom synthesis service, ensuring you receive the exact regioisomer with rigorous QC.

Molecular Formula C11H12ClFN2O4
Molecular Weight 290.67 g/mol
Cat. No. B15336634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-chloro-4-fluoro-6-nitroaniline
Molecular FormulaC11H12ClFN2O4
Molecular Weight290.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)F)[N+](=O)[O-]
InChIInChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16)
InChIKeyJMVBQGWNZJDUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-chloro-4-fluoro-6-nitroaniline: Product Overview


N-Boc-2-chloro-4-fluoro-6-nitroaniline (systematic name: tert-butyl N-(2-chloro-4-fluoro-6-nitrophenyl)carbamate; molecular formula C₁₁H₁₂ClFN₂O₄; MW 290.67 g/mol) is a fully substituted, electron-deficient aromatic carbamate bearing chloro, fluoro, and nitro substituents at the 2-, 4-, and 6-positions, respectively, with the aniline nitrogen protected as its tert-butoxycarbonyl (Boc) derivative . This substitution pattern creates a highly activated aromatic ring suitable for sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [1]. The compound is typically supplied as a solid with a minimum purity specification of 95% and is intended exclusively for research and development use as a synthetic building block .

Orthogonal handlesBoc-amine, aryl chloride, and nitro enable sequential, chemoselective transformations.
Steric differentiationOrtho-chloro adjacent to Boc slows premature substitution, supporting stepwise diversification.
Hydrogenolysis-stableBoc survives H₂/Pd-C conditions, allowing nitro reduction without N-deprotection.

N-Boc-2-chloro-4-fluoro-6-nitroaniline vs. Common Analogs


The precise 2-chloro-4-fluoro-6-nitro substitution pattern on the N-Boc-protected aniline scaffold dictates a unique reactivity profile that cannot be replicated by positional isomers or alternative N-protected variants. In SNAr reactions, the relative leaving-group ability follows the order F >> NO₂ ≈ Cl, and the activation provided by the nitro group is strongly position-dependent [1]. In the target compound, the nitro group at C6 activates the ortho-chlorine (C2) and para-fluorine (C4) simultaneously, enabling chemoselective sequential displacements [1]. By contrast, the positional isomer tert-butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate (CAS 473547-10-3) places the nitro group ortho to the carbamate-bearing carbon, which sterically and electronically alters the activation pattern and can redirect nucleophilic attack to different positions . Furthermore, the Boc protecting group provides orthogonal stability under basic and nucleophilic conditions that would degrade N-acetyl or N-formyl analogs, and it is cleavable under mildly acidic conditions (e.g., TFA or HCl) that leave the nitro and halogen substituents intact [2]. Substituting the free amine (2-chloro-4-fluoro-6-nitroaniline, CAS 153505-32-9) directly into a synthetic sequence eliminates the protection/deprotection control point and exposes the reactive aniline nitrogen to undesired side reactions during subsequent transformations [2].

Regioisomer shift alters reactivity
The 5-chloro-4-fluoro-2-nitro regioisomer changes steric and electronic activation; reaction sites may not transfer directly.
Deprotection strategy mismatch
Cbz or Fmoc analogs cleave under hydrogenolysis; Boc remains intact—a different deprotection workflow cannot substitute.
Electron deficiency gap
Analogs lacking the nitro group have weaker ring polarization; selective reduction profiles may differ significantly.

N-Boc-2-chloro-4-fluoro-6-nitroaniline: Quantitative Differentiation Evidence


Boc Protection Boosts Lipophilicity

N-Boc-2-chloro-4-fluoro-6-nitroaniline (MW 290.67 g/mol) incorporates a tert-butoxycarbonyl protecting group that renders the aniline nitrogen inert to alkylation, acylation, and oxidation under standard reaction conditions [1]. In contrast, the unprotected parent compound 2-chloro-4-fluoro-6-nitroaniline (CAS 153505-32-9, MW 190.56 g/mol, density 1.6 ± 0.1 g/cm³, predicted bp 286.8 ± 35.0 °C) possesses a free primary amine that is competitively nucleophilic and susceptible to oxidative degradation . The Boc group is selectively removed under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, 0 °C to rt, 1–4 h) without reducing the nitro group or displacing the aryl halides, a chemoselectivity profile not achievable with N-acetyl or N-benzoyl protection [1].

Boc Lipophilicity Gain
Reported
ΔLogP ≈ +1.76
unprotected LogP 2.57 → Boc-protected ~4.33
Supports permeability for intracellular probe design.
Cross-study comparable values; direct measurement may refine.
Protecting group strategy Orthogonal synthesis Intermediate stability

Steric Shielding of Ortho-Chlorine in SNAr

The relative leaving-group ability in SNAr reactions follows the established order F (most labile) > NO₂ ≈ Cl (least labile), and the degree of activation is exquisitely sensitive to the position of the electron-withdrawing nitro group relative to the leaving group [1]. In N-Boc-2-chloro-4-fluoro-6-nitroaniline, the nitro group at C6 is ortho to chlorine (C2) and para to fluorine (C4), which simultaneously activates both halogens for nucleophilic displacement but with a reactivity differential (F > Cl) that permits chemoselective reaction at the fluorine position under controlled conditions [1]. In the positional isomer tert-butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate (CAS 473547-10-3, MW 290.68, purity ≥95%), the nitro group at C2 is ortho to the Boc-NH-bearing carbon and meta to chlorine (C5), while fluorine at C4 is ortho to the nitro group . This altered geometry redirects the primary activation to the fluorine at C4 (ortho to NO₂) and the Boc-NH at C1 (ortho to NO₂), fundamentally changing the sequence and site selectivity of nucleophilic functionalization [1].

Ortho-Cl Steric Shield
Class-level
Ortho-Boc steric bulk retards SNAr vs. para-Cl regioisomer; rate difference inferred from general principles.
Enables sequential nitro→amine then Cl displacement.
No direct kinetic data; class-level inference.
Nucleophilic aromatic substitution Regioselectivity Leaving group activation

Electron Deficiency Drives Selective Nitro Reduction

The presence of three electron-withdrawing substituents (σₘ for NO₂ = +0.71; σₚ for NO₂ = +0.78; σₘ for F = +0.34; σₘ for Cl = +0.37) renders the aromatic ring of N-Boc-2-chloro-4-fluoro-6-nitroaniline substantially more electron-deficient than mono- or di-substituted analogs [1]. In palladium-catalyzed cross-coupling reactions, electron-poor aryl halides undergo faster oxidative addition to Pd(0) compared to electron-rich or electronically neutral aryl halides [2]. The cumulative Hammett σ value for the target compound's three substituents (Σσ ≈ +1.45) places it among the most activated aryl chlorides for oxidative addition, which translates to lower catalyst loadings or shorter reaction times compared to less electron-deficient analogs such as N-Boc-4-chloro-2-nitroaniline (Σσ ≈ +1.08) or N-Boc-2-chloroaniline (Σσ ≈ +0.37) [1]. This enhanced reactivity is an intrinsic property of the 2,4,6-substitution pattern and is not present in isomers where the electron-withdrawing groups are differently positioned.

Electron Deficiency ∑σₚ
Class-level
∑σₚ ≈ 1.07 (NO₂ + Cl + F)
3.7× higher than non-nitro analog (∑σₚ 0.29)
Predictable nitro reduction with halogen retention.
Hammett constant-based estimation; experimental validation advised.
Cross-coupling Buchwald-Hartwig amination Electrophilic aryl halide

Boc Orthogonality: Stability Under Hydrogenolysis

The positional isomer tert-butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate (CAS 473547-10-3) is commercially available with a minimum purity specification of 95% (HPLC) from multiple suppliers, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and/or GC data . For the target compound N-Boc-2-chloro-4-fluoro-6-nitroaniline, commercial sourcing is more specialized, with typical purity specifications also at the 95% level from research chemical suppliers, though batch-to-batch analytical documentation varies by vendor . The unprotected parent 2-chloro-4-fluoro-6-nitroaniline (CAS 153505-32-9) is available at 97% purity (Sigma-Aldrich) with ambient storage conditions . This purity differential (95% vs. 97%) reflects the additional synthetic step required for Boc protection, which can introduce minor impurities requiring chromatographic purification.

Boc vs. Cbz Stability
Reported
Boc stable >24 h (H₂/Pd-C)
Cbz cleaved within 1–4 h
Permits hydrogenolytic nitro reduction without N-deprotection.
Class-level t₁/₂ estimates; verify under actual conditions.
Chemical procurement Purity specification Supplier comparison

N-Boc-2-chloro-4-fluoro-6-nitroaniline: Optimal Application Scenarios


Orthogonal Protection for Multi-Step Synthesis

N-Boc-2-chloro-4-fluoro-6-nitroaniline is ideally suited for the construction of diversely substituted aniline-based screening libraries where sequential nucleophilic aromatic substitution is the key diversity-generating step. The dual activation of both the chloro (ortho to NO₂) and fluoro (para to NO₂) leaving groups, with the established leaving-group lability order F > Cl, enables chemoselective displacement of fluorine first using oxygen, nitrogen, or sulfur nucleophiles, followed by a second displacement at chlorine under more forcing conditions or with transition-metal catalysis [1]. This sequential strategy is not accessible with the positional isomer tert-butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate, where the altered activation pattern redirects the first nucleophilic attack to different sites [1].

Lipophilicity-Driven Membrane-Permeable Probes

In active pharmaceutical ingredient (API) synthetic routes requiring an aniline moiety to be carried through multiple synthetic transformations (e.g., halogen-metal exchange, cross-coupling, reduction, or oxidation), the Boc-protected form of 2-chloro-4-fluoro-6-nitroaniline provides a stable, non-nucleophilic amine surrogate. The Boc group withstands strong bases (e.g., LDA, n-BuLi), nucleophilic conditions, and mild reducing agents, and is quantitatively removed under acidic conditions (TFA or HCl) at the final stage to liberate the free aniline for subsequent functionalization [2]. In contrast, the unprotected free amine would undergo N-alkylation, N-oxidation, or metalation at nitrogen under these same conditions, leading to complex mixtures and reduced yields [2].

Regiochemically Controlled Late-Stage Diversification

The high cumulative electron deficiency of N-Boc-2-chloro-4-fluoro-6-nitroaniline (Σσ ≈ +1.45) makes it a highly activated substrate for oxidative addition to Pd(0), the rate-determining step in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [3]. This enhanced reactivity profile can translate to lower palladium catalyst loadings (potentially ≤0.5 mol% vs. 1–2 mol% for less activated aryl chlorides), shorter reaction times, or lower reaction temperatures, which is advantageous for both cost reduction and impurity minimization in a process chemistry or medicinal chemistry setting [4].

Agrochemical Intermediate with Fluoro/Chloro and Protected Aniline

Because the 2-chloro-4-fluoro-6-nitro substitution pattern uniquely juxtaposes chlorine (a moderate leaving group) and fluorine (an excellent leaving group) at positions that are differentially activated by the nitro group (ortho and para, respectively), this compound serves as an informative mechanistic probe for studying relative leaving-group abilities and positional effects in nucleophilic aromatic substitution [1]. Comparative kinetic studies between this compound and its positional isomers (e.g., CAS 473547-10-3) can provide quantitative structure-reactivity relationships that inform the design of new SNAr-based synthetic methodologies [1].

Application
Selection Property
Validation Focus
Multi-step orthogonal synthesis
Boc stability under reductive conditions
Hydrogenolytic nitro reduction with Boc retention
Lipophilicity-driven probe design
LogP enhancement vs. unprotected analog
Passive membrane permeability in cell assays
Regiochemically controlled diversification
Steric differentiation of ortho-Cl
Sequential nitro reduction then SNAr displacement
Agrochemical intermediate
Electron-deficient fluoro-chloro scaffold
Cyclocondensation reactivity and byproduct control
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